2-Amino-N-(o-tolyl)thiazole-5-carboxamide is a compound that serves as an impurity of the anti-cancer drug Dasatinib, which is a small-molecule Tyrosine Kinase Inhibitor used for treating chronic myeloid leukemia. The compound has gained attention due to its dual inhibitory action, targeting both the breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylase (HDAC) proteins, which play significant roles in cancer cell proliferation and survival .
2-Amino-N-(o-tolyl)thiazole-5-carboxamide falls under the category of thiazole derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound specifically acts as a dual inhibitor, making it a subject of interest in medicinal chemistry and drug development .
The synthesis of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide typically involves several methods:
These methods allow for variations in yield and purity, depending on the specific conditions and reagents used.
The molecular structure of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can be described as follows:
The chemical reactivity of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide includes:
The mechanism through which 2-Amino-N-(o-tolyl)thiazole-5-carboxamide exerts its effects involves:
The physical and chemical properties of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide are essential for understanding its behavior in biological systems:
2-Amino-N-(o-tolyl)thiazole-5-carboxamide has several applications within scientific research:
The 2-aminothiazole nucleus is a versatile pharmacophore characterized by a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with an amino group at C2. This arrangement confers distinct electronic properties enabling diverse non-covalent interactions with biological targets, including hydrogen bonding (via N-H and ring N atoms), dipole-dipole interactions, and π-stacking [1]. The scaffold’s rigid planar structure facilitates deep penetration into enzyme active sites, particularly kinases, where it often occupies the adenine-binding pocket of ATP [1] [6]. Notably, the scaffold’s synthetic versatility allows extensive derivatization at C4, C5, and the N2 position, enabling precise modulation of target specificity and potency.
Clinically, 2-aminothiazoles form the core of several FDA-approved kinase inhibitors:
Table 1: Approved Therapeutics Featuring the 2-Aminothiazole Scaffold
Drug Name | Target(s) | Indication | Key Structural Features |
---|---|---|---|
Dasatinib | Bcr-Abl, Src kinases | Chronic Myeloid Leukemia (CML) | 2-Aminothiazole-5-carboxamide core |
Alpelisib | PI3Kα | Advanced Breast Cancer | Sulfonyl-linked aminothiazole |
CYC116 | Aurora A/B kinases | Phase I Trials (Solid Tumors) | 4-Pyridyl-2-aminothiazole |
The scaffold’s metabolic resilience compared to imidazoles or oxazoles reduces susceptibility to oxidative degradation, enhancing in vivo stability [1] [6]. Quantum mechanical studies reveal its polarized electron distribution facilitates nucleophilic attacks at C5, enabling structure-property optimization through electrophilic aromatic substitutions [2].
Thiazole-5-carboxamides exhibit pronounced anticancer polypharmacology, simultaneously inhibiting multiple oncogenic pathways. Their planar conformation enables intercalation into DNA or stacking within protein hydrophobic clefts, while the carboxamide linker (–CONH–) provides hydrogen-bonding capacity essential for high-affinity target binding [4] [5]. Notably, derivatives like 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide function as dual Bcr-Abl/HDAC inhibitors, disrupting kinase signaling and epigenetic regulation in leukemia cells (K562 lineage) with IC₅₀ values of <1 μM [4]. This bifunctional inhibition circumvents monotherapy resistance by concurrently targeting proliferative and survival mechanisms.
Table 2: Structure-Activity Relationships (SAR) of Thiazole-5-carboxamide Anticancer Agents
R¹ (C5 Substituent) | R² (N-Aryl Group) | Biological Activity | Potency (IC₅₀ or GI₅₀) |
---|---|---|---|
H | 2-Aminophenyl | Dual Bcr-Abl/HDAC1 inhibition | 0.82 μM (HDAC1) |
Phenyl | 2-Chloro-6-methylphenyl | Kinase inhibition (Broad-spectrum) | Submicromolar range |
Methyl | 4-Phthalazinyl | VEGFR-2 inhibition | 0.40 ± 0.04 μM |
Ethyl carboxylate | Aliphatic chains | Antiproliferative (NCI-60 panel) | GI₅₀: 3.51 μM (Leukemia) |
Structural optimizations reveal that electron-withdrawing groups (e.g., halogens) at the ortho-position of the aniline ring enhance conformational restriction, forcing coplanarity with the thiazole ring. This orientation optimizes interactions with hinge region residues (e.g., Cys917 in VEGFR-2) [5] [8]. Derivatives bearing ortho-substituted aryls exhibit superior activity; for instance, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (ChemImpex CAT#44960) serves as a key intermediate in kinase inhibitor synthesis due to its balanced lipophilicity (clogP ≈ 2.8) and target engagement [5]. The methyl group in o-tolyl analogs provides moderate steric hindrance without excessive hydrophobicity, fine-tuning cell permeability.
The hybridization strategy embedding o-tolyl into 2-aminothiazole-5-carboxamide leverages ortho-effect principles: the ortho-methyl group induces torsional strain between the aniline and thiazole rings, restricting rotation about the C–N amide bond. This enforced coplanarity aligns the molecule’s dipoles to match ATP-binding site electrostatics in kinases [6] [8]. Additionally, the methyl group’s moderate lipophilicity (π ≈ 0.56) enhances membrane penetration while avoiding excessive hydrophobicity that impedes aqueous solubility.
Computational docking of analogous compounds reveals the o-tolyl methyl group occupies a hydrophobic subpocket adjacent to the gatekeeper residue (e.g., Phe1047 in VEGFR-2), forming van der Waals contacts that contribute ~1.5 kcal/mol binding energy [8]. In contrast, para-substituted analogs lack this stabilization due to misplaced hydrophobic interactions. The carboxamide linker (–CONH–) serves dual roles:
This hybridization synergistically combines the pharmacokinetic advantages of 2-aminothiazoles (metabolic stability, oral bioavailability) with the target selectivity imparted by ortho-substituted aromatics. Molecular dynamics simulations predict 2-Amino-N-(o-tolyl)thiazole-5-carboxamide adopts a binding pose overlapping sorafenib’s urea moiety in VEGFR-2, with RMSD <1.2 Å, suggesting potential antiangiogenic activity [8].
Table 3: Key Structural Components and Their Functional Roles in 2-Amino-N-(o-tolyl)thiazole-5-carboxamide
Structural Element | Role in Target Engagement | Role in Physicochemical Properties |
---|---|---|
2-Aminothiazole core | ATP-mimetic hinge binding; H-bond donation/acceptance | Enhances metabolic stability; improves solubility |
Carboxamide linker (–CONH–) | H-bonds with Glu885/Asp1046; conformational restriction | Balances hydrophilicity/lipophilicity (clogP ~2.5) |
o-Tolyl group | Occupies hydrophobic back pocket; van der Waals interactions | Moderate lipophilicity (π ~0.56); cell permeability |
Future derivatization could explore substituents at the thiazole C4 position (e.g., pyridyl, pyrimidinyl) to enhance kinase selectivity, or modulation of the o-tolyl methyl group into trifluoromethyl or chloro variants to optimize steric and electronic profiles [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: